![molecular formula C23H27N3OS B5502200 2-(3-methoxyphenyl)-3-[(4-methyl-1-piperazinyl)methyl]-7-(methylthio)quinoline](/img/structure/B5502200.png)

2-(3-methoxyphenyl)-3-[(4-methyl-1-piperazinyl)methyl]-7-(methylthio)quinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-(3-methoxyphenyl)-3-[(4-methyl-1-piperazinyl)methyl]-7-(methylthio)quinoline" is part of the quinoline and piperazine families, which are known for their diverse chemical properties and applications in pharmaceuticals and materials science. These compounds have been extensively studied for their potential in various therapeutic areas due to their structural diversity and biological activities.

Synthesis Analysis

The synthesis of similar quinoline derivatives typically involves multi-step reactions, including condensation, substitution, and cyclization processes. For example, the preparation of 1-methyl-4-[4-(7-chloro-4-quinolyl-[3-14C]-amino)benzoyl]piperazine involved modified Claisen ester condensation and several other steps to achieve the target compound with a specific activity of 1.74 mCi/mmol (Wang, Fawwaz, & Heertum, 1995).

Molecular Structure Analysis

The molecular structures of related compounds often feature complex arrangements, including chair conformations of the piperazine ring and specific dihedral angles between different rings, indicating a significant degree of structural diversity. The crystal structures and intermolecular interactions, such as hydrogen bonding and π–π stacking, play crucial roles in their chemical behavior and physical properties (Yuan et al., 2011).

Applications De Recherche Scientifique

Chemical Structure and Molecular Interactions

The compound 2-(3-methoxyphenyl)-3-[(4-methyl-1-piperazinyl)methyl]-7-(methylthio)quinoline, with its complex structure, participates in various molecular interactions critical for scientific research. Studies on similar quinoline derivatives illustrate their potential in forming stable molecular configurations and engaging in hydrogen bonding, which is pivotal for designing compounds with specific biological activities. For instance, the analysis of tert-butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate demonstrates the quinoline and piperazine rings' capacity to adopt stable conformations, facilitating their interaction with biological targets (S. Anthal et al., 2018).

Synthesis and Modification

The synthesis routes for quinoline derivatives highlight the versatility of these compounds, which can be modified to explore their therapeutic potential or to study their biological interactions. Research into the synthesis of novel fluoroquinolone compounds, for example, sheds light on methods to prepare derivatives with antibacterial activity, offering insights into how modifications to the quinoline structure affect biological efficacy (Jian-yong Li et al., 2004).

Potential Antitumor and Antimicrobial Applications

Quinoline derivatives are investigated for their antitumor and antimicrobial properties. The synthesis of benzoxazino- and naphthoxazinoquinoline derivatives, for instance, aimed to introduce compounds with potential antitumor activity, indicating the broad applicability of quinoline derivatives in medical research (M. Nasr et al., 1974). Similarly, the preparation of 1-methyl-4-[4-(7-chloro-4-quinolyl-[3-14C]-amino)benzoyl]piperazine for pharmacokinetic and pharmacodynamic evaluation underscores the compound's utility in exploring drug distribution and action mechanisms within biological systems (Theodore S. T. Wang et al., 1995).

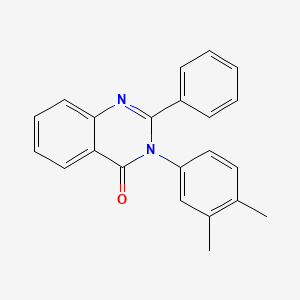

Electromechanical Effects in Cardiac Tissues

The electromechanical effects of quinazoline-derived antihypertensive agents on mammalian cardiac tissues reveal the compound's potential impact on cardiovascular health. A study demonstrated that a quinazoline derivative decreased twitch tension and action potential in canine Purkinje fibers, suggesting a mechanism through which these compounds could exert therapeutic effects in cardiovascular disorders (F. Ke et al., 2001).

Propriétés

IUPAC Name |

2-(3-methoxyphenyl)-3-[(4-methylpiperazin-1-yl)methyl]-7-methylsulfanylquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3OS/c1-25-9-11-26(12-10-25)16-19-13-17-7-8-21(28-3)15-22(17)24-23(19)18-5-4-6-20(14-18)27-2/h4-8,13-15H,9-12,16H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHBCAYPQFUDTQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=C(N=C3C=C(C=CC3=C2)SC)C4=CC(=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Methoxyphenyl)-3-[(4-methyl-1-piperazinyl)methyl]-7-(methylthio)quinoline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(3-fluoro-2-pyridinyl)-2-(4-pyridinylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5502122.png)

![1-({3-[2-(trifluoromethoxy)phenyl]-5-isoxazolyl}methyl)-3-azepanamine dihydrochloride](/img/structure/B5502130.png)

![2-(2-methylphenyl)-3-[(2-nitrobenzylidene)amino]-4(3H)-quinazolinone](/img/structure/B5502138.png)

![N-{4-[1-(cyanomethyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}acetamide](/img/structure/B5502148.png)

![(3R*,4R*)-3-methyl-1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-4-(tetrahydro-2H-pyran-4-yl)-4-piperidinol](/img/structure/B5502156.png)

![5-butyl-1-(4-chlorophenyl)-4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-piperazinone](/img/structure/B5502161.png)

![3-(3-methoxyphenyl)-N-methyl-N-[(5-methyl-2-thienyl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5502184.png)

![2-methyl-N-1-oxaspiro[4.4]non-3-ylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5502210.png)

![1-(2-chlorophenyl)-4-[(2S)-2-hydroxy-3-phenylpropanoyl]-2-piperazinone](/img/structure/B5502220.png)